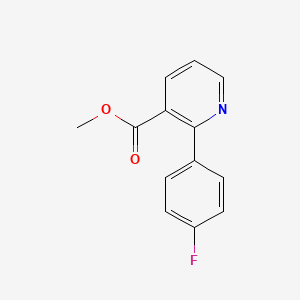

Methyl 2-(4-fluorophenyl)nicotinate

Description

Methyl 2-(4-fluorophenyl)nicotinate is a nicotinic acid derivative featuring a methyl ester group at the carboxylic acid position and a 4-fluorophenyl substituent at the 2-position of the pyridine ring. This structural motif confers unique physicochemical and biological properties, making it a compound of interest in medicinal chemistry and drug development.

Properties

IUPAC Name |

methyl 2-(4-fluorophenyl)pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO2/c1-17-13(16)11-3-2-8-15-12(11)9-4-6-10(14)7-5-9/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRIQPFUXSNNBCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC=C1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70571378 | |

| Record name | Methyl 2-(4-fluorophenyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70571378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110307-23-8 | |

| Record name | Methyl 2-(4-fluorophenyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70571378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-fluorophenyl)nicotinate typically involves the esterification of nicotinic acid with methanol in the presence of a catalyst. One common method includes the use of sulfuric acid as a catalyst under reflux conditions. The reaction proceeds as follows:

Nicotinic acid+MethanolH2SO4Methyl nicotinate+Water

To introduce the 4-fluorophenyl group, a Suzuki-Miyaura coupling reaction can be employed. This involves the reaction of methyl nicotinate with 4-fluorophenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction conditions typically include heating the mixture in a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and reagents are often recycled to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(4-fluorophenyl)nicotinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: 2-(4-fluorophenyl)nicotinic acid.

Reduction: this compound alcohol.

Substitution: Various halogenated derivatives depending on the substituent used.

Scientific Research Applications

Methyl 2-(4-fluorophenyl)nicotinate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its anti-inflammatory and analgesic properties.

Industry: Utilized in the development of novel materials with specific electronic properties.

Mechanism of Action

The mechanism of action of Methyl 2-(4-fluorophenyl)nicotinate involves its interaction with specific molecular targets. In medicinal applications, it is believed to exert its effects by modulating the activity of certain enzymes or receptors. For instance, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.

Comparison with Similar Compounds

Key Observations :

Stability and Hydrolytic Behavior

Evidence from human serum albumin (HSA)-catalyzed hydrolysis studies of nicotinate esters provides critical insights:

- Methyl nicotinate exhibits exceptional stability in HSA, with a half-life exceeding 95 hours at pH 7.4 and 37°C .

- Substituent Effects : Electron-withdrawing groups (e.g., halogens) on the pyridine ring can destabilize the ester bond. For example, 2-butoxyethyl nicotinate (with a bulky alkoxy group) hydrolyzes rapidly (half-life <15 minutes), while tert-butyl nicotinate resists hydrolysis entirely .

- Inference for Methyl 2-(4-Fluorophenyl)nicotinate : The 4-fluorophenyl group’s electronegativity may moderately increase hydrolysis rates compared to methyl nicotinate, though steric hindrance could counteract this effect. Direct experimental data are needed to confirm this hypothesis.

Biological Activity

Methyl 2-(4-fluorophenyl)nicotinate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, while providing a comprehensive overview of research findings.

Chemical Structure and Properties

This compound is an ester derivative of nicotinic acid, characterized by the presence of a methyl group and a 4-fluorophenyl substituent. Its molecular formula is , and it exhibits properties typical of nicotinates, such as lipophilicity, which enhances its absorption and bioavailability.

Biological Activities

1. Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory effects. Compounds with similar structures have been shown to inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways, suggesting that this compound could be developed as a therapeutic agent for inflammatory diseases.

2. Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various bacterial strains, making it a candidate for further development in treating infections .

3. Mechanism of Action

The biological activity of this compound is likely mediated through interactions with specific receptors and enzymes. For instance, similar compounds have been shown to act as inhibitors of nicotinic acetylcholine receptors (nAChRs), which play crucial roles in neurotransmission and inflammation .

Data Table: Summary of Biological Activities

Case Studies

Case Study 1: Anti-inflammatory Effects

A study conducted on related compounds demonstrated significant reductions in inflammatory markers in vitro. The compounds inhibited the expression of cytokines such as TNF-α and IL-6, indicating a potential pathway for therapeutic intervention in chronic inflammatory conditions .

Case Study 2: Antimicrobial Efficacy

In another study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results showed a notable reduction in bacterial viability at certain concentrations, suggesting its potential application as an antimicrobial agent .

Research Findings

Recent investigations into the pharmacological profile of this compound reveal promising avenues for drug development:

- Enzyme Inhibition Studies: Various assays indicate that the compound can inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

- Receptor Binding Affinity: Studies have shown that the compound interacts with nAChRs, influencing neurotransmitter release and potentially impacting neurological conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.